Cas no 1554562-72-9 (3-(2-Methoxypyridin-3-yl)butanoic acid)

3-(2-Methoxypyridin-3-yl)butanoic acid is a versatile intermediate in organic synthesis, particularly valued for its pyridine moiety and carboxylic acid functionality. Its structural features make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals. The methoxy group enhances solubility and reactivity, while the butanoic acid chain provides flexibility for further derivatization. This compound is often employed in the synthesis of bioactive molecules, including potential drug candidates, due to its ability to serve as a building block for heterocyclic frameworks. Its stability under standard conditions and compatibility with common synthetic methodologies further contribute to its utility in research and industrial settings.
3-(2-Methoxypyridin-3-yl)butanoic acid structure
1554562-72-9 structure
Product name:3-(2-Methoxypyridin-3-yl)butanoic acid
CAS No:1554562-72-9
MF:C10H13NO3
MW:195.215122938156
CID:5763430
PubChem ID:83879269

3-(2-Methoxypyridin-3-yl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 1554562-72-9
    • EN300-1845728
    • 3-(2-methoxypyridin-3-yl)butanoic acid
    • 3-(2-Methoxypyridin-3-yl)butanoic acid
    • Inchi: 1S/C10H13NO3/c1-7(6-9(12)13)8-4-3-5-11-10(8)14-2/h3-5,7H,6H2,1-2H3,(H,12,13)
    • InChI Key: OWPZOMOLJQRZKJ-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC=CN=1)C(C)CC(=O)O

Computed Properties

  • Exact Mass: 195.08954328g/mol
  • Monoisotopic Mass: 195.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 59.4Ų

3-(2-Methoxypyridin-3-yl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1845728-0.1g
3-(2-methoxypyridin-3-yl)butanoic acid
1554562-72-9
0.1g
$678.0 2023-09-19
Enamine
EN300-1845728-1.0g
3-(2-methoxypyridin-3-yl)butanoic acid
1554562-72-9
1g
$1256.0 2023-06-01
Enamine
EN300-1845728-10g
3-(2-methoxypyridin-3-yl)butanoic acid
1554562-72-9
10g
$3315.0 2023-09-19
Enamine
EN300-1845728-5g
3-(2-methoxypyridin-3-yl)butanoic acid
1554562-72-9
5g
$2235.0 2023-09-19
Enamine
EN300-1845728-10.0g
3-(2-methoxypyridin-3-yl)butanoic acid
1554562-72-9
10g
$5405.0 2023-06-01
Enamine
EN300-1845728-2.5g
3-(2-methoxypyridin-3-yl)butanoic acid
1554562-72-9
2.5g
$1509.0 2023-09-19
Enamine
EN300-1845728-0.05g
3-(2-methoxypyridin-3-yl)butanoic acid
1554562-72-9
0.05g
$647.0 2023-09-19
Enamine
EN300-1845728-5.0g
3-(2-methoxypyridin-3-yl)butanoic acid
1554562-72-9
5g
$3645.0 2023-06-01
Enamine
EN300-1845728-0.25g
3-(2-methoxypyridin-3-yl)butanoic acid
1554562-72-9
0.25g
$708.0 2023-09-19
Enamine
EN300-1845728-0.5g
3-(2-methoxypyridin-3-yl)butanoic acid
1554562-72-9
0.5g
$739.0 2023-09-19

Additional information on 3-(2-Methoxypyridin-3-yl)butanoic acid

Recent Advances in the Study of 3-(2-Methoxypyridin-3-yl)butanoic acid (CAS: 1554562-72-9)

3-(2-Methoxypyridin-3-yl)butanoic acid (CAS: 1554562-72-9) is a small molecule compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating various biological pathways. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic applications, and therapeutic potential.

One of the most notable advancements in the study of 3-(2-Methoxypyridin-3-yl)butanoic acid is its application in the development of novel kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific tyrosine kinases, which are implicated in cancer progression. The study utilized a combination of molecular docking and in vitro assays to identify the optimal structural modifications for enhancing binding affinity and selectivity.

In addition to its role in kinase inhibition, recent research has also investigated the compound's potential as a building block for the synthesis of peptidomimetics. A team of researchers from the University of Cambridge reported the successful incorporation of 3-(2-Methoxypyridin-3-yl)butanoic acid into peptide backbones, resulting in improved stability and bioavailability of the resulting analogs. This finding opens new avenues for the design of peptide-based therapeutics with enhanced pharmacokinetic properties.

Another area of interest is the compound's utility in fragment-based drug discovery (FBDD). A 2024 study published in ACS Chemical Biology highlighted the use of 3-(2-Methoxypyridin-3-yl)butanoic acid as a versatile fragment for constructing diverse chemical libraries. The study emphasized its compatibility with various coupling reactions, enabling the rapid generation of structurally diverse compounds for high-throughput screening.

Despite these promising developments, challenges remain in optimizing the synthetic routes for large-scale production of 3-(2-Methoxypyridin-3-yl)butanoic acid. Recent efforts have focused on developing more efficient catalytic methods, such as asymmetric hydrogenation, to improve yield and enantioselectivity. A preprint article from Bioorganic & Medicinal Chemistry Letters detailed a novel palladium-catalyzed approach that achieved a 90% yield with high enantiomeric excess, marking a significant improvement over previous methods.

In conclusion, 3-(2-Methoxypyridin-3-yl)butanoic acid (CAS: 1554562-72-9) continues to be a valuable compound in chemical biology and drug discovery. Its versatility as a synthetic intermediate, combined with its potential therapeutic applications, makes it a focal point for ongoing research. Future studies are expected to further elucidate its mechanistic roles and expand its utility in the development of next-generation therapeutics.

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